Quantitative Reduction of Cholesterol Absorption by the Active Scaffold SCH 58053 in Murine Models
When deprotected to its active form, the SCH 58053 scaffold demonstrates robust in vivo efficacy. In female 129/Sv mice fed a low-cholesterol diet, SCH 58053 reduced fractional cholesterol absorption by 46% relative to untreated controls, while concomitantly increasing fecal neutral sterol excretion by 67% . These effects were achieved without alterations in biliary lipid composition, bile acid pool size, or intestinal ABC transporter mRNA levels, confirming a mechanism distinct from bile acid sequestration . Although this data pertains to the parent scaffold rather than the benzyl ether prodrug form, it establishes the pharmacological validity of the compound class and supports the rationale for using deuterated analogs of this scaffold in mechanistic studies.
| Evidence Dimension | Fractional cholesterol absorption in vivo |
|---|---|
| Target Compound Data | SCH 58053: 46% reduction in cholesterol absorption vs. control |
| Comparator Or Baseline | Untreated female 129/Sv mice on low-cholesterol rodent diet |
| Quantified Difference | 46% reduction in absorption; 67% increase in fecal neutral sterol excretion |
| Conditions | Female 129/Sv mice; low-cholesterol rodent diet; SCH 58053 administered in diet |
Why This Matters
Confirms that the scaffold underlying Sch 58053-d4 Benzyl Ether is pharmacologically active, underpinning its utility in tracer studies where biological activity of the deprotected form must be preserved.
- [1] Repa JJ, Dietschy JM, Turley SD. Inhibition of cholesterol absorption by SCH 58053 in the mouse is not mediated via changes in the expression of mRNA for ABCA1, ABCG5, or ABCG8 in the enterocyte. J Lipid Res. 2002 Nov;43(11):1864-74. PMID: 12401885. View Source
